2-(4-Bromo-3-fluorophenyl)pyrrolidine

Description

Chemical Structure and Classification

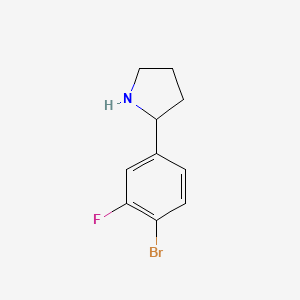

2-(4-Bromo-3-fluorophenyl)pyrrolidine is classified as a heterocyclic organohalogen compound featuring both fluorine and bromine substituents on an aromatic ring system attached to a pyrrolidine core. The molecular formula C₁₀H₁₁BrFN reflects the presence of ten carbon atoms, eleven hydrogen atoms, one bromine atom, one fluorine atom, and one nitrogen atom within the heterocyclic framework. The compound belongs to the broader category of substituted pyrrolidines, which are five-membered saturated nitrogen-containing heterocycles.

The structural architecture consists of a pyrrolidine ring, also known as tetrahydropyrrole, which serves as a cyclic secondary amine system. This five-membered ring is characterized by its saturated nature and the presence of a single nitrogen heteroatom. The aromatic substituent features a benzene ring bearing both bromine and fluorine atoms at the 4- and 3-positions respectively, creating a dihalogenated phenyl group that significantly influences the compound's chemical and physical properties.

| Structural Feature | Description | Significance |

|---|---|---|

| Pyrrolidine Core | Five-membered saturated heterocycle | Provides basicity and conformational flexibility |

| Aromatic Ring | Benzene system | Contributes to molecular stability and electronic properties |

| Bromine Substituent | Halogen at 4-position | Enhances reactivity and molecular weight |

| Fluorine Substituent | Halogen at 3-position | Increases bond strength and alters electronic distribution |

The spatial arrangement of the dihalogenated phenyl group relative to the pyrrolidine ring creates opportunities for various conformational states, with the compound existing as a secondary amine capable of hydrogen bonding through its nitrogen center. The presence of both electron-withdrawing halogens on the aromatic system significantly affects the electronic environment of the entire molecule.

Nomenclature and Registry Information

The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as 2-(4-bromo-3-fluorophenyl)pyrrolidine, reflecting the substitution pattern where the dihalogenated phenyl group occupies the 2-position of the pyrrolidine ring. This nomenclature clearly indicates the specific positioning of both halogen substituents on the aromatic ring system.

The compound has been assigned the Chemical Abstracts Service registry number 1175528-91-2, which serves as its unique identifier in chemical databases and commercial applications. This registry number distinguishes it from closely related structural analogs, including positional isomers where the halogen substituents or the attachment point to the pyrrolidine ring may differ.

The InChI (International Chemical Identifier) representation provides a standardized textual description of the compound's connectivity: InChI=1S/C10H11BrFN/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2. This notation systematically encodes the molecular structure in a format that can be processed by chemical databases and software systems worldwide.

The SMILES (Simplified Molecular Input Line Entry System) notation C1CC(NC1)C2=CC(=C(C=C2)Br)F provides an alternative linear representation of the molecular structure, clearly showing the connectivity between the pyrrolidine ring and the dihalogenated benzene system. These standardized representations ensure consistent identification across different chemical information systems.

Historical Context in Heterocyclic Chemistry

The development of 2-(4-bromo-3-fluorophenyl)pyrrolidine is rooted in the broader evolution of pyrrolidine chemistry, which traces its origins to the nineteenth century discovery of pyrrolidine itself in bone oil. Pyrrolidine, the parent compound of this derivative, was first identified in the 1850s alongside pyrrole during the thermal decomposition of biological materials. This early discovery established the foundation for understanding five-membered nitrogen heterocycles and their potential applications in synthetic chemistry.

The historical significance of pyrrolidine derivatives extends to their natural occurrence in biological systems, where the pyrrolidine ring structure appears in numerous alkaloids and amino acids. The amino acids proline and hydroxyproline represent fundamental examples of naturally occurring pyrrolidine derivatives, demonstrating the biological relevance of this heterocyclic system. These natural compounds provided early insights into the conformational properties and biological activities associated with pyrrolidine-containing molecules.

The emergence of substituted pyrrolidines as synthetic targets gained momentum throughout the twentieth century as chemists recognized the unique properties imparted by various substituents on the pyrrolidine core. The development of methodologies for introducing aromatic substituents at specific positions of the pyrrolidine ring represented a significant advancement in heterocyclic synthesis. These synthetic approaches enabled the preparation of compounds like 2-(4-bromo-3-fluorophenyl)pyrrolidine with precise control over substitution patterns.

The specific combination of halogen substituents in this compound reflects contemporary advances in organofluorine and organobromide chemistry. The strategic placement of both fluorine and bromine atoms on a single aromatic system represents a sophisticated approach to molecular design, leveraging the distinct properties of each halogen to achieve desired chemical characteristics. This dual-halogenation strategy has become increasingly important in modern pharmaceutical and materials chemistry applications.

Significance in Organofluorine and Organobromide Chemistry

2-(4-Bromo-3-fluorophenyl)pyrrolidine exemplifies the strategic incorporation of multiple halogens within a single molecular framework, demonstrating principles central to both organofluorine and organobromide chemistry. The compound's significance lies in its representation of the unique properties that emerge when fluorine and bromine substituents are combined within an aromatic system attached to a nitrogen heterocycle.

The fluorine substituent contributes several distinctive characteristics that distinguish this compound from purely organobromide analogs. The carbon-fluorine bond represents one of the strongest bonds in organic chemistry, with an average bond energy around 480 kilojoules per mole. This exceptional bond strength imparts enhanced thermal and chemical stability to the compound compared to other organohalogen derivatives. The fluorine atom's small van der Waals radius of 1.47 angstroms, approaching that of hydrogen, minimizes steric interactions while maintaining significant electronic effects.

The electronegativity of fluorine, the highest among all elements at 3.98, creates a substantial dipole moment in the carbon-fluorine bond of 1.41 Debye. This high electronegativity significantly affects the electronic distribution throughout the aromatic system, influencing both the reactivity and physical properties of the compound. The low polarizability of fluorine, measured at 0.56 × 10⁻²⁴ cubic centimeters, contributes to weak dispersion forces and affects the compound's interactions with solvents and other molecules.

| Halogen Property | Fluorine | Bromine | Impact on Compound |

|---|---|---|---|

| Electronegativity | 3.98 | 2.96 | Creates asymmetric electronic distribution |

| Bond Strength (kcal/mol) | 115 | 72.1 | Differential bond stability |

| van der Waals Radius (Å) | 1.47 | 1.85 | Varying steric effects |

| Dipole Moment (D) | 1.41 | 1.38 | Electronic polarization patterns |

The bromine substituent provides complementary properties that enhance the compound's utility in synthetic applications. Organobromine compounds typically exhibit intermediate reactivity between organochlorine and organoiodine compounds, representing a practical compromise between reactivity and cost in synthetic transformations. The carbon-bromine bond dissociation energy of 72.1 kilocalories per mole positions bromine as more reactive than chlorine while maintaining greater stability than iodine.

The electronic properties of the bromine substituent, with an electronegativity of 2.96, create an electrophilic carbon center that can participate in various substitution and elimination reactions. This reactivity profile makes the compound valuable as an intermediate in synthetic sequences where selective functionalization is required. The larger size of bromine compared to fluorine also provides opportunities for different types of intermolecular interactions and crystal packing arrangements.

The combination of fluorine and bromine substituents within the same aromatic system creates a unique electronic environment that influences the pyrrolidine ring's basicity and conformational preferences. The electron-withdrawing effects of both halogens modify the nitrogen's electron density, affecting its ability to participate in hydrogen bonding and coordinate with metal centers. This electronic modulation represents a sophisticated approach to fine-tuning the compound's chemical properties for specific applications.

Properties

IUPAC Name |

2-(4-bromo-3-fluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFN/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYARIDAUPMDGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175528-91-2 | |

| Record name | 2-(4-bromo-3-fluorophenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(4-Bromo-3-fluorophenyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in the compound is known to interact with enantioselective proteins, influencing their biological activity . The nature of these interactions often involves binding to active sites or altering the conformation of the biomolecules, thereby affecting their function.

Cellular Effects

2-(4-Bromo-3-fluorophenyl)pyrrolidine has been observed to impact various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific receptors and enzymes can lead to changes in cellular activities, such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of 2-(4-Bromo-3-fluorophenyl)pyrrolidine involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to bind to specific sites on enzymes or receptors can lead to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Bromo-3-fluorophenyl)pyrrolidine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of 2-(4-Bromo-3-fluorophenyl)pyrrolidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

2-(4-Bromo-3-fluorophenyl)pyrrolidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within the cells. The compound’s metabolism is crucial for understanding its overall impact on cellular function .

Transport and Distribution

The transport and distribution of 2-(4-Bromo-3-fluorophenyl)pyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for determining the compound’s efficacy and potential side effects .

Subcellular Localization

2-(4-Bromo-3-fluorophenyl)pyrrolidine exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is crucial for its role in various biochemical processes .

Biological Activity

2-(4-Bromo-3-fluorophenyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring attached to a phenyl group, which is substituted with bromine and fluorine atoms. Its molecular formula contributes to its potential biological activity, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHBrF

- Molecular Weight : Approximately 244.10 g/mol

The presence of halogen substituents on the aromatic ring significantly influences the compound's chemical behavior and biological activity, suggesting possible interactions with various biological systems.

Biological Activity Overview

While specific research on 2-(4-Bromo-3-fluorophenyl)pyrrolidine is limited, compounds with similar structures have demonstrated notable biological activities. The following sections summarize findings related to its antibacterial and antifungal properties, as well as its potential as a therapeutic agent.

Antibacterial and Antifungal Activity

Research indicates that pyrrolidine derivatives can exhibit significant antibacterial and antifungal properties. For instance:

- Pyrrolidine Alkaloids : Various pyrrolidine derivatives have been tested for their antimicrobial effects. Studies show that halogen substituents are critical for bioactivity, enhancing the efficacy against harmful bacteria .

- Minimum Inhibitory Concentration (MIC) : In vitro tests have shown that certain pyrrolidine derivatives exhibit MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .

Case Studies

Several studies highlight the potential of pyrrolidine derivatives in medicinal applications:

- Study on Structural Analogues : Research has shown that compounds structurally similar to 2-(4-Bromo-3-fluorophenyl)pyrrolidine possess varying degrees of antibacterial activity. For example, compounds with similar halogen substitutions were effective against multiple bacterial strains, demonstrating the importance of molecular structure in determining biological activity .

- Anticancer Potential : Some studies suggest that modifications in pyrrolidine structures can enhance their anticancer properties. For instance, certain derivatives have been noted for their ability to inhibit tumor growth in various cancer models, although specific data for 2-(4-Bromo-3-fluorophenyl)pyrrolidine remains sparse .

Synthesis Methods

The synthesis of 2-(4-Bromo-3-fluorophenyl)pyrrolidine can be achieved through several methods, including:

- Substitution Reactions : Utilizing bromine and fluorine substitution on phenyl groups during the synthesis process.

- Pyrrolidine Formation : Employing standard methods for forming pyrrolidine rings in organic synthesis.

These synthetic routes allow for efficient production while enabling further modifications to enhance biological activity.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their respective similarity indices:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 1-Bromo-3-fluoro-5-piperidinobenzene | 1187385-76-7 | 0.93 |

| 1-(3-Bromo-5-fluorophenyl)piperidine hydrochloride | 1242336-61-3 | 0.91 |

| 1-(5-bromo-2,3-difluorophenyl)pyrrolidine | 1704067-47-9 | 0.88 |

| 1-(5-Bromo-2-fluorophenyl)pyrrolidine | 1280786-82-4 | 0.88 |

This table highlights that while these compounds share structural similarities, the unique combination of bromine and fluorine substituents in 2-(4-Bromo-3-fluorophenyl)pyrrolidine may enhance its binding affinity to specific biological targets or alter its metabolic stability compared to others.

Scientific Research Applications

Lead Compound in Drug Discovery

2-(4-Bromo-3-fluorophenyl)pyrrolidine has shown promise as a lead compound in drug discovery efforts targeting various diseases. Its structural features suggest potential efficacy against conditions such as cancer, infectious diseases, and neurological disorders. Research indicates that compounds with similar structures have demonstrated significant biological activities, including:

- Antitumor Activity : Compounds with pyrrolidine cores have been explored for their ability to inhibit cancer cell proliferation. For instance, derivatives of pyrrolidine have been developed as inhibitors of key enzymes involved in tumor growth .

- Antimicrobial Properties : Studies on related pyrrolidine derivatives have shown antibacterial activity against resistant strains of bacteria, indicating that 2-(4-Bromo-3-fluorophenyl)pyrrolidine could be further investigated for similar properties .

Biological Interaction Studies

Research into the biological interactions of 2-(4-Bromo-3-fluorophenyl)pyrrolidine is essential for understanding its pharmacodynamics and pharmacokinetics. Interaction studies focus on:

- Binding Affinity : Investigating how well the compound binds to specific proteins or enzymes can provide insights into its potential therapeutic applications. Similar compounds have shown varying degrees of binding affinity, which could be extrapolated to predict the behavior of this compound .

- In Vivo Efficacy : Preliminary studies suggest that derivatives with similar structures have been effective in murine models for diseases such as African trypanosomiasis, indicating that 2-(4-Bromo-3-fluorophenyl)pyrrolidine may also exhibit promising results in vivo .

Synthetic Methodologies

The synthesis of 2-(4-Bromo-3-fluorophenyl)pyrrolidine can be achieved through several established methods:

- Bromination and Fluorination Reactions : These reactions modify the phenyl group to introduce bromine and fluorine atoms.

- Pyrrolidine Ring Formation : Various cyclization methods can be employed to form the pyrrolidine ring from suitable precursors.

These synthetic routes are crucial for producing the compound efficiently while allowing for further modifications that enhance its biological activity .

Comparison with Similar Compounds

1-(1-Phenylcyclohexyl)pyrrolidine

(4-Bromo-2-fluorophenyl)-pyrrolidin-1-ylmethanone

- Structure : A ketone group bridges the pyrrolidine and bromofluorophenyl groups.

- Reactivity : The carbonyl group increases electrophilicity, making this compound more reactive in nucleophilic acyl substitution reactions than 2-(4-bromo-3-fluorophenyl)pyrrolidine .

Aryl-Substituted Heterocycles

2-(4-Bromomethylphenyl)pyridine

- Core Structure : Pyridine ring instead of pyrrolidine.

- Functionality : The bromomethyl group enables alkylation reactions, a feature absent in the target compound. Its pyridine ring also confers stronger aromatic character and reduced basicity compared to pyrrolidine .

Tabulated Comparison of Key Compounds

Research Findings and Implications

- Synthetic Pathways: 2-(4-Bromo-3-fluorophenyl)pyrrolidine is synthesized via acid-catalyzed reactions involving phenol intermediates, as described in one-pot methodologies for polycyclic aromatic hydrocarbons .

- Regulatory and Safety : Analogous brominated pyrrolidines may require careful handling due to halogen-related toxicity, as indicated in safety data sheets for similar compounds .

Preparation Methods

Nucleophilic Substitution Approach

A common route is the reaction of a halogenated phenyl derivative with pyrrolidine under nucleophilic substitution conditions:

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | 4-bromo-3-fluorobenzyl halide + pyrrolidine | Solvent: DMF or DMSO, base (e.g., K2CO3) |

| 2 | Stirring at 80–120°C for several hours | Monitored by TLC or HPLC |

| 3 | Work-up and purification (column chromatography) | Typical yields: 60–80% |

This method leverages the nucleophilicity of pyrrolidine and the electrophilicity of the benzyl halide, resulting in the formation of the desired C–N bond.

Reductive Amination

Another approach involves reductive amination of 4-bromo-3-fluorobenzaldehyde with pyrrolidine:

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | 4-bromo-3-fluorobenzaldehyde + pyrrolidine | Solvent: ethanol or methanol |

| 2 | Reducing agent (NaBH3CN or NaBH(OAc)3) | Ambient to mild heating |

| 3 | Purification (extraction, chromatography) | Yields: 50–75% |

This method is valued for its operational simplicity and the ability to introduce the pyrrolidine ring directly onto the aromatic core.

Cyclization Strategy

A less common but efficient route involves cyclization of an appropriate precursor:

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | 4-bromo-3-fluorophenylacetonitrile | Alkylation with 1,4-dibromobutane |

| 2 | Cyclization with ammonia or amine | Elevated temperature, sealed tube |

| 3 | Isolation and purification | Yields: 40–60% |

This method is advantageous for constructing the pyrrolidine ring in situ, especially when starting from simple aromatic precursors.

Cross-Coupling for Precursor Synthesis

When the direct halogenated precursor is unavailable, cross-coupling reactions such as Suzuki or Buchwald–Hartwig amination can be used to install the 4-bromo-3-fluorophenyl group onto a pyrrolidine scaffold or vice versa.

| Method | Key Reagents | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 4-bromo-3-fluorobenzyl halide, pyrrolidine | 60–80% | High selectivity, scalable | Requires halide precursor |

| Reductive Amination | 4-bromo-3-fluorobenzaldehyde, pyrrolidine, reductant | 50–75% | Mild conditions, direct C–N bond | May require excess amine |

| Cyclization | 4-bromo-3-fluorophenylacetonitrile, dibromobutane | 40–60% | Builds ring in situ | Multi-step, moderate yield |

| Cross-Coupling | Arylation partners, palladium catalyst | Variable | Versatile, modular | Catalyst cost, optimization |

- Purity and Characterization : The synthesized compound is typically purified by column chromatography and characterized by NMR, MS, and IR spectroscopy to confirm structure and purity.

- Reaction Optimization : Temperature, solvent, and base choice significantly affect yield and selectivity. For nucleophilic substitution, polar aprotic solvents and mild bases are preferred.

- Safety Considerations : The compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Proper handling and PPE are essential.

The preparation of 2-(4-Bromo-3-fluorophenyl)pyrrolidine is achievable through several established synthetic methods, each with specific advantages and considerations. Nucleophilic substitution and reductive amination are the most widely used due to their operational simplicity and moderate to high yields. Cyclization and cross-coupling offer alternatives when specific precursors are required or for structural diversification.

Q & A

Basic Questions

Q. What synthetic strategies are effective for preparing 2-(4-Bromo-3-fluorophenyl)pyrrolidine, and how can reaction conditions be optimized?

- Methodological Answer: Key routes include cross-coupling (e.g., Suzuki-Miyaura) to introduce the bromo-fluorophenyl group to the pyrrolidine core. Protecting groups like tert-butoxycarbonyl (Boc) are often used to stabilize intermediates during synthesis . Optimization involves adjusting catalyst systems (e.g., Pd-based catalysts), reaction temperature (typically 80–120°C), and solvent polarity (e.g., DMF or THF). Monitoring by TLC or HPLC ensures reaction completion .

Q. Which spectroscopic techniques are critical for characterizing 2-(4-Bromo-3-fluorophenyl)pyrrolidine, and how are data interpreted?

- Methodological Answer:

- 1H/13C NMR : Identify proton environments (e.g., pyrrolidine ring protons at δ 1.8–3.5 ppm) and aromatic signals (split due to bromine/fluorine coupling). 19F NMR confirms fluorine substitution .

- IR Spectroscopy : Peaks near 1250 cm⁻¹ (C-F stretch) and 550–600 cm⁻¹ (C-Br stretch) validate substituents.

- Mass Spectrometry (HRMS) : Molecular ion clusters confirm the isotopic pattern of bromine (1:1 ratio for 79Br/81Br) .

Q. What impurities commonly arise during synthesis, and how are they detected?

- Methodological Answer: Common byproducts include debrominated analogs or incomplete coupling products. Reverse-phase HPLC with UV detection (λ = 254 nm) separates impurities. Comparison with reference standards (e.g., 3-(4-fluorophenyl)pyrrolidine derivatives) aids identification .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of 2-(4-Bromo-3-fluorophenyl)pyrrolidine?

- Methodological Answer: Asymmetric catalysis (e.g., chiral ligands in Pd-mediated coupling) or enzymatic resolution can yield enantiopure derivatives. Chiral HPLC (e.g., using amylose-based columns) separates enantiomers, with optical rotation or circular dichroism (CD) confirming stereochemistry .

Q. What computational approaches predict the reactivity and stability of 2-(4-Bromo-3-fluorophenyl)pyrrolidine derivatives?

- Methodological Answer: Density Functional Theory (DFT) calculates electronic effects (e.g., fluorine’s electron-withdrawing impact on ring conformation). Molecular docking studies assess binding affinity to biological targets, guiding drug discovery .

Q. How do bromine and fluorine substituents influence the pyrrolidine ring’s conformational dynamics?

- Methodological Answer: The bulky bromine at the para position induces steric strain, favoring a twisted pyrrolidine conformation. Fluorine’s electronegativity enhances ring rigidity, as shown by X-ray crystallography (refined via SHELXL) .

Q. How are conflicting crystallographic data resolved during structural determination?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.